molecular formula C16H16O8 B1250816 Flagranone C

Flagranone C

Cat. No. B1250816
M. Wt: 336.29 g/mol
InChI Key: HSTGWHJVZDXYFE-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flagranone C is a natural product found in Arthrobotrys flagrans with data available.

Scientific Research Applications

  • Antimicrobial Properties Flagranone C, derived from the nematode-trapping fungus Duddingtonia flagrans, has been identified as an antimicrobial agent. It is structurally related to farnesylated cyclohexenoxides found in similar fungi and exhibits antimicrobial activity (Anderson, Rickards, & Lacey, 1999).

  • Role in Theranostic Applications While direct research on Flagranone C in theranostics is limited, its antimicrobial properties align with the broader use of similar compounds in nanomedical applications. Theranostics combines therapy and diagnostics, typically using nanoparticles for targeted drug delivery and imaging in diseases like cancer (Lau, Lin, & Bénard, 2017). Flagranone C's antimicrobial characteristics suggest potential in designing theranostic agents, especially in targeted antimicrobial therapies.

  • Potential in Nanomedicine The antimicrobial nature of Flagranone C can contribute to the development of nanocatalytic medicine, a subdiscipline in nanomedicine. Nanocatalytic medicine utilizes nanomaterials for catalytic reactions to achieve therapeutic effects, often including antimicrobial activities (Yang, Chen, & Shi, 2019). Flagranone C, with its inherent antimicrobial properties, could play a role in developing nanosystems with enhanced therapeutic efficacy.

  • Biological and Environmental Safety The safety and efficacy of substances related to Flagranone C, like Duddingtonia flagrans, have been evaluated, particularly in the context of environmental and biological safety. This is crucial for potential applications in agriculture and environmental management (Bampidis et al., 2020).

  • Biomedical Imaging and Drug Delivery Related nanomaterials, such as carbon quantum dots, have significant roles in biomedical imaging and drug delivery, areas where Flagranone C might find applicability. The properties of these materials, including fluorescence and biocompatibility, make them suitable for bioimaging and theranostic applications (Devi, Saini, & Kim, 2019). Flagranone C could potentially be integrated into such nanoplatforms for enhanced theranostic capabilities.

properties

Product Name

Flagranone C

Molecular Formula

C16H16O8

Molecular Weight

336.29 g/mol

IUPAC Name

[6-[(E)-1-acetyloxy-3-methyl-4-oxobut-2-enyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methyl acetate

InChI

InChI=1S/C16H16O8/c1-8(6-17)4-13(23-10(3)19)16-12(20)5-11(7-22-9(2)18)14(21)15(16)24-16/h4-6,13,15H,7H2,1-3H3/b8-4+

InChI Key

HSTGWHJVZDXYFE-XBXARRHUSA-N

Isomeric SMILES

C/C(=C\C(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)/C=O

Canonical SMILES

CC(=CC(C12C(O1)C(=O)C(=CC2=O)COC(=O)C)OC(=O)C)C=O

synonyms

flagranone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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